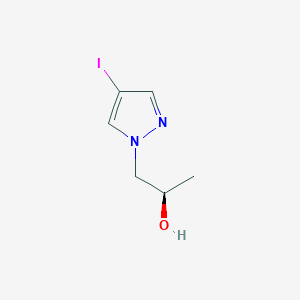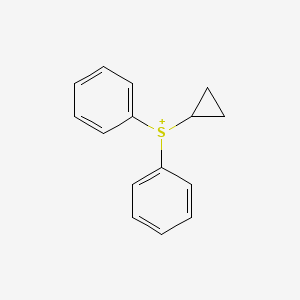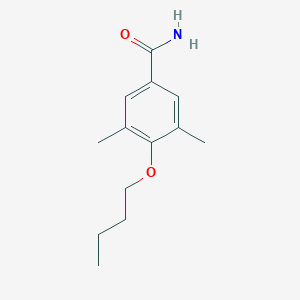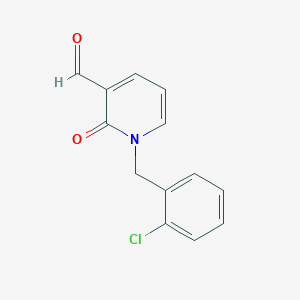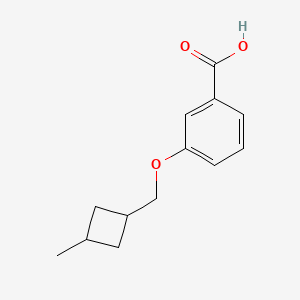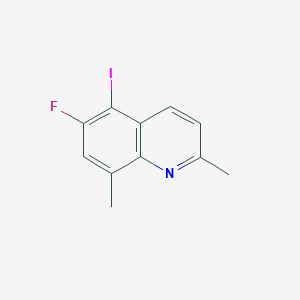
6-Fluoro-5-iodo-2,8-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-5-iodo-2,8-dimethylquinoline is a heterocyclic organic compound belonging to the quinoline family. It contains a fluorine atom, an iodine atom, and two methyl groups attached to the quinoline ring. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-iodo-2,8-dimethylquinoline can be achieved through various methods. One common approach involves the condensation of anilines and alkenyl ethers using visible-light photoredox catalysis. This method enables the synthesis of substituted quinolines under mild and simple conditions with good substrate scope and high yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-5-iodo-2,8-dimethylquinoline undergoes various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles.
Cross-coupling reactions: The iodine atom can participate in cross-coupling reactions with organometallic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for nucleophilic substitution.
Organometallic reagents: Such as palladium or nickel catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex organic molecules with diverse functional groups .
Applications De Recherche Scientifique
6-Fluoro-5-iodo-2,8-dimethylquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of liquid crystals and cyanine dyes.
Mécanisme D'action
The mechanism of action of 6-Fluoro-5-iodo-2,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. For example, its fluorine atom can enhance biological activity by increasing the compound’s ability to interact with enzymes and other proteins. The iodine atom can facilitate cross-coupling reactions, allowing the compound to form complex structures with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Fluoro-5-iodo-2,8-dimethylquinoline include:
6-Fluoro-2,8-dimethylquinoline: Lacks the iodine atom but shares the fluorine and methyl groups.
5-Iodo-2,8-dimethylquinoline: Lacks the fluorine atom but shares the iodine and methyl groups.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H9FIN |
|---|---|
Poids moléculaire |
301.10 g/mol |
Nom IUPAC |
6-fluoro-5-iodo-2,8-dimethylquinoline |
InChI |
InChI=1S/C11H9FIN/c1-6-5-9(12)10(13)8-4-3-7(2)14-11(6)8/h3-5H,1-2H3 |
Clé InChI |
RYMHPJREFUZXJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C(=C(C=C2C)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B12995260.png)
![6-Bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12995262.png)
![N-Benzyl-4-chloro-N-[(2-methoxy-4-nitro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12995264.png)

![5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12995270.png)

